molecular formula C7H11BrCl2N2 B8115459 (S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B8115459
M. Wt: 273.98 g/mol
InChI Key: NBWDIWDWDZYHOJ-XRIGFGBMSA-N
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Description

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-pyridylmethanol to form 6-bromopyridin-2-ylmethanol, which is then converted to the corresponding amine through reductive amination. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyridin-2-ylmethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or Grignard reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields pyridin-2-ylmethanamine, and substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-2-yl)methanamine dihydrochloride
  • 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride
  • 6-Bromo-N-ethyl-pyridin-2-amine

Uniqueness

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity towards molecular targets. This stereochemical configuration can result in different biological activities compared to its racemic or other stereoisomeric forms.

Properties

IUPAC Name

(1S)-1-(6-bromopyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWDIWDWDZYHOJ-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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